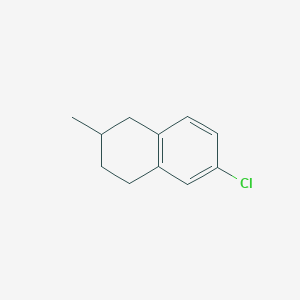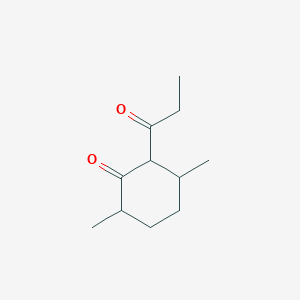
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is an organic compound with the molecular formula C10H16O2. It is a derivative of cyclohexanone, featuring additional methyl and oxopropyl groups. This compound is utilized in various chemical processes and has significant applications in scientific research and industrial production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- can be synthesized through the reaction of cyclohexanone with isobutyryl chloride in the presence of a base such as triethylamine. The reaction typically involves the following steps:
- Dissolve isobutyryl chloride in anhydrous chloroform.
- Add the solution to a mixture of cyclohexanone and triethylamine in chloroform.
- Stir the mixture at room temperature for 30 minutes.
- Allow the mixture to react overnight, then add hydrochloric acid and heat under reflux for 5 hours.
- Separate the organic layer, wash with sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate to obtain the crude product .
Industrial Production Methods
Industrial production of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted cyclohexanone derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, influencing biological processes and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: The parent compound, lacking the additional methyl and oxopropyl groups.
2,6-Dimethylcyclohexanone: A similar compound with methyl groups at different positions.
2-Isobutyrylcyclohexanone: Another derivative with a different substitution pattern.
Uniqueness
Cyclohexanone, 3,6-dimethyl-2-(1-oxopropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .
Propriétés
Numéro CAS |
834900-66-2 |
|---|---|
Formule moléculaire |
C11H18O2 |
Poids moléculaire |
182.26 g/mol |
Nom IUPAC |
3,6-dimethyl-2-propanoylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O2/c1-4-9(12)10-7(2)5-6-8(3)11(10)13/h7-8,10H,4-6H2,1-3H3 |
Clé InChI |
SEVYIJXSYHNYMU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(CCC(C1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


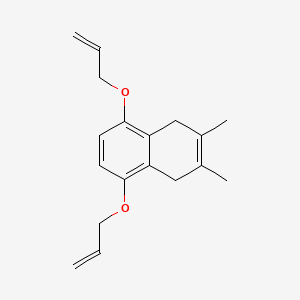

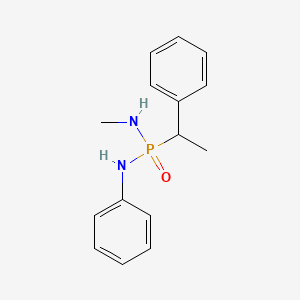
![Phosphonic acid, [2-(phenylseleno)ethyl]-, diethyl ester](/img/structure/B12530439.png)
![Acetic acid, 2-[4-(acetylamino)phenyl]-1-[4-[2-[4-(acetylamino)phenyl]diazenyl]phenyl]hydrazide](/img/structure/B12530444.png)
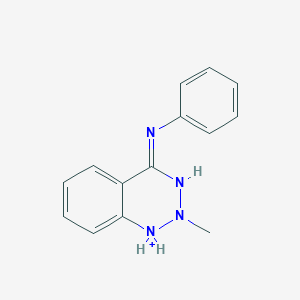
![2-{[3-(Triethoxysilyl)propyl]sulfanyl}pyridine](/img/structure/B12530449.png)
![Acetic acid, [(diphenylphosphino)oxy]-, methyl ester](/img/structure/B12530457.png)

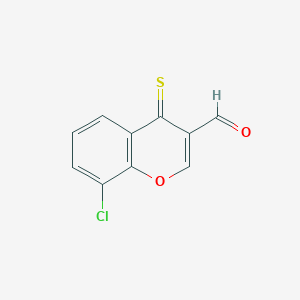
![N-{Cyano[4-(trifluoromethyl)phenyl]methyl}-N-methylformamide](/img/structure/B12530487.png)
![(2S)-2-[(Benzyloxy)methyl]-1-(methanesulfonyl)piperazine](/img/structure/B12530488.png)

